![molecular formula C7H9BrN2 B1290714 5-Bromo-2-methylbenzene-1,3-diamine CAS No. 937661-13-7](/img/structure/B1290714.png)
5-Bromo-2-methylbenzene-1,3-diamine
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Overview
Description
“5-Bromo-2-methylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 76153-06-5 . It has a molecular weight of 201.07 and its IUPAC name is 5-bromo-3-methyl-1,2-benzenediamine .
Synthesis Analysis
The synthesis of compounds similar to “5-Bromo-2-methylbenzene-1,3-diamine” often involves multiple steps. For instance, the synthesis of m-bromoaniline from benzene requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The order of these reactions is critical due to the directing effects of the substituents .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-methylbenzene-1,3-diamine” is 1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-2-methylbenzene-1,3-diamine” or similar compounds often follow a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
“5-Bromo-2-methylbenzene-1,3-diamine” is an off-white to yellow to brown or green solid . It has a molecular weight of 201.07 and is stored at refrigerator temperatures .
Scientific Research Applications
Synthesis of Dioxomolybdenum (VI) Compounds
5-Bromo-2-methylbenzene-1,3-diamine can be used in the preparation of dioxomolybdenum (VI) compounds. These compounds are prepared using di-2-furanylethanedione and 5-bromo-3-methylbenzene-1,2-diamine . The resulting compounds have been studied for their reactions with 1,3-diketones .
Preparation of Schiff Bases
This compound can also be used in the preparation of Schiff bases. Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen . They have a wide range of applications, including their use in the preparation of various organic compounds .
Antibacterial Activity
The dioxomolybdenum (VI) compounds prepared using 5-bromo-3-methylbenzene-1,2-diamine have shown moderate antibacterial activity against S. aureus and S. typhi . This suggests that the compound could potentially be used in the development of new antibacterial agents .
Research and Development
As a chemical intermediate, 5-Bromo-2-methylbenzene-1,3-diamine can be used in research and development in the field of chemistry . It can be used in the synthesis of various other compounds, and its properties can be studied for potential applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-methylbenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution reaction of benzene . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs due to the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
The action of 5-Bromo-2-methylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C
properties
IUPAC Name |
5-bromo-2-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMIOZBSVJKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzene-1,3-diamine |
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